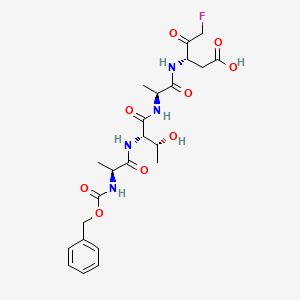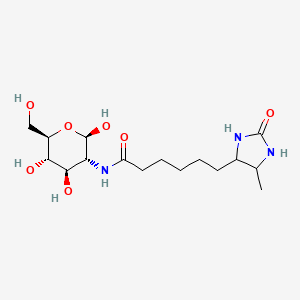
Z-YVAD-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Tyr-Val-Ala-Asp-p-nitroanilide, commonly known as Z-YVAD-pNA, is a chromogenic substrate specifically designed for caspase-1. Caspase-1 is a cysteine protease involved in the inflammatory response and apoptosis. The compound is widely used in biochemical assays to measure caspase-1 activity by releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr-Val-Ala-Asp-p-nitroanilide involves the solid-phase peptide synthesis (SPPS) method. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, valine, alanine, and aspartic acid, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final step involves the attachment of p-nitroaniline to the peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Z-Tyr-Val-Ala-Asp-p-nitroanilide follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. The final product is lyophilized and stored at -20°C to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Tyr-Val-Ala-Asp-p-nitroanilide primarily undergoes hydrolysis when acted upon by caspase-1. The hydrolysis reaction cleaves the peptide bond between aspartic acid and p-nitroaniline, releasing p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of active caspase-1 enzyme. The reaction is typically carried out in a buffer solution at physiological pH (7.4) and temperature (37°C). Common buffers used include phosphate-buffered saline (PBS) and Tris-HCl .
Major Products Formed
The major product formed from the hydrolysis of Z-Tyr-Val-Ala-Asp-p-nitroanilide is p-nitroaniline. This compound exhibits a strong absorbance at 405 nm, allowing for easy quantification of caspase-1 activity .
Wissenschaftliche Forschungsanwendungen
Z-Tyr-Val-Ala-Asp-p-nitroanilide is extensively used in scientific research to study the activity of caspase-1. Its applications span various fields, including:
Chemistry: Used in enzymatic assays to measure caspase-1 activity and study enzyme kinetics.
Biology: Employed in cell-based assays to investigate the role of caspase-1 in apoptosis and inflammation.
Industry: Applied in the development of diagnostic kits for detecting caspase-1 activity in clinical samples.
Wirkmechanismus
Z-Tyr-Val-Ala-Asp-p-nitroanilide functions as a substrate for caspase-1. Upon binding to the active site of caspase-1, the enzyme cleaves the peptide bond between aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be quantified spectrophotometrically. The activity of caspase-1 can thus be measured based on the amount of p-nitroaniline produced .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Tyr-Val-Ala-Asp-p-nitroanilide: Another chromogenic substrate for caspase-1, differing by the presence of an acetyl group instead of a benzyloxycarbonyl (Z) group.
Ac-Asp-Glu-Val-Asp-p-nitroanilide: A substrate for caspase-3, used to measure caspase-3 activity.
Uniqueness
Z-Tyr-Val-Ala-Asp-p-nitroanilide is unique due to its high specificity for caspase-1. The presence of the benzyloxycarbonyl group enhances its cell permeability, making it more effective in cell-based assays compared to other substrates .
Eigenschaften
Molekularformel |
C35H40N6O11 |
|---|---|
Molekulargewicht |
720.7 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C35H40N6O11/c1-20(2)30(40-33(47)27(17-22-9-15-26(42)16-10-22)39-35(49)52-19-23-7-5-4-6-8-23)34(48)36-21(3)31(45)38-28(18-29(43)44)32(46)37-24-11-13-25(14-12-24)41(50)51/h4-16,20-21,27-28,30,42H,17-19H2,1-3H3,(H,36,48)(H,37,46)(H,38,45)(H,39,49)(H,40,47)(H,43,44)/t21-,27-,28-,30-/m0/s1 |
InChI-Schlüssel |
DYQRJLIEZNWNAJ-BGCOULCTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)


![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)





![[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12369852.png)
![4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)

